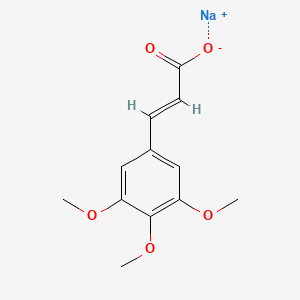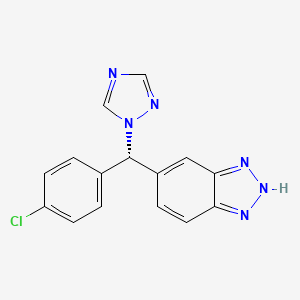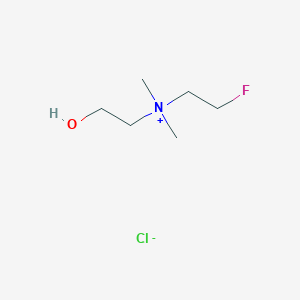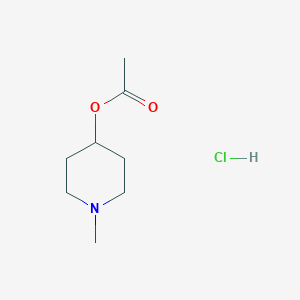
Geraniol - d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geraniol - d2 is an isotopically labelled analog of Geraniol . It is found within many essential oils of fruits, vegetables, and herbs including rose oil, citronella, lemongrass, lavender, and other aromatic plants . It has demonstrated a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antioxidant, anti-cancer, and neuroprotective .
Synthesis Analysis
Geraniol is biosynthetically derived from geranyl diphosphate (GDP). In many plant species, geraniol is formed directly from GDP through the action of a plastidic terpene synthase . The formation of geraniol from GDP may be brought about by the tps-g or tps-b subclade of terpene synthases .
Molecular Structure Analysis
Geraniol - d2 has a molecular formula of C10H16D2O and a molecular weight of 156.26 . The chemical structure of geraniol is characterized by a high chemical reactivity, with the presence of the double bonds and hydroxyl group .
Chemical Reactions Analysis
Geraniol is characterized by a high chemical reactivity, with the presence of the double bonds and hydroxyl group meaning that it can be readily transformed through chemical reactions . The initial step in the metabolism of geraniol seems to be its allylic hydroxylation at C8 yielding the alcohol intermediates .
Physical And Chemical Properties Analysis
Geraniol is a natural monoterpene with a water solubility of 100 mg/L at 25°C and an n-octanol/water partition coefficient of 2.65 . It is abundant in essential oils extracted from lemongrass, rose, lavender, and other aromatic plants .
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
32637-86-8 |
|---|---|
Formule moléculaire |
C10H16D2O |
Poids moléculaire |
156.27 |
Pureté |
95% min. |
Synonymes |
Geraniol - d2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)



![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)

